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Compound of Interest

Compound Name: 4,8-Dimethylundecane

CAS No.: 17301-33-6

Cat. No.: B098404 Get Quote

Executive Diagnostic
The Challenge: Differentiating dimethylundecane isomers (

, MW 184.36) is a classic analytical bottleneck in metabolomics, petrochemical fingerprinting,
and insect pheromone analysis.

The Problem:

Isobaric Interference: All isomers share the exact molecular mass.

Weak Molecular Ions: Under standard Electron Ionization (70 eV), the parent ion (

,

184) is often vanishingly small or absent because the branched structure stabilizes
fragmentation over the intact radical cation.

Spectral Similarity: The spectra are dominated by the same lower-mass alkyl series (

43, 57, 71, 85).

The Solution: Reliable identification requires a Dual-Validation Protocol combining specific

diagnostic fragmentation ratios (derived from
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-cleavage at branch points) with high-precision Kovats Retention Indices (RI).

Mechanistic Framework: The Rules of
Fragmentation
To interpret these spectra, one must move beyond pattern matching to mechanistic causality.

The fragmentation is governed by the stability of the resulting carbocation (

).

Dominant Mechanism: -Cleavage
Ionization removes an electron, usually from a

-bond. The radical cation stabilizes by cleaving a bond adjacent to a branch point (the

-bond), neutralizing the radical and leaving the charge on the highly substituted carbon.

For a generic dimethylundecane, cleavage occurs preferentially at the methylated carbons.

Mechanism Visualization
The following diagram illustrates the decision tree for fragmentation, prioritizing the formation of

tertiary carbocations.
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Figure 1: Mechanistic pathway for branched alkane fragmentation under Electron Ionization.

Comparative Profiling: Isomer Specifics
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This section compares three distinct structural classes of dimethylundecane.

The Isomers
2,6-Dimethylundecane: Asymmetric, terminal branching.

3,8-Dimethylundecane: Symmetric, internal branching.

4,6-Dimethylundecane: Asymmetric, mid-chain clustering.

Diagnostic Ion Table
The table below highlights the relative abundance shifts expected due to branch position. While

all show

43/57, the ratios differ.

Feature
2,6-

Dimethylundecane

3,8-

Dimethylundecane

4,6-

Dimethylundecane

Molecular Ion (

184)
<1% (Very Weak) <1% (Very Weak) Absent/Trace

Base Peak 43 (Isopropyl) 57 (sec-Butyl) 43 or 57

Key Diagnostic Loss
M-15 (

169)

M-29 (

155)

M-43 (

141)

Mechanism

Cleavage at C2 yields

strong

(

43).

Cleavage at C3 yields

ethyl loss and

(

57).

Cleavage at C4 loses

propyl (

).

Mid-Chain Fragment
113 (Loss of

at C6)

127 (Loss of

at C8)

Complex mix due to

proximity of methyls.

Kovats RI (DB-5) ~1216 ~1210 ~1225
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Analysis of Patterns
2,X-Isomers: The presence of a methyl group at C2 almost invariably results in a massive

43 peak (isopropyl cation) and a distinct

signal (though

is often weak in alkanes, it is more visible here than in n-alkanes).

Symmetry Effect (3,8-): Symmetric molecules often show simplified spectra because

cleavage at either branch point produces identical mass fragments, effectively doubling the

intensity of specific ions (e.g.,

57).

Internal Clustering (4,6-): When methyl groups are close (separated by one methylene),

"internal" fragmentation between the branches is sterically hindered. You will see losses

corresponding to the "long tails" on either side.

Validated Experimental Protocol
To reproduce these results, strict adherence to the following GC-MS workflow is required.

Analytical Workflow Diagram
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Figure 2: Standardized GC-MS workflow for alkane isomer differentiation.

Step-by-Step Methodology
1. Sample Preparation:

Dissolve sample in n-hexane (HPLC grade) to a concentration of 1-10 ppm. High

concentrations cause column overload, distorting peak shapes and shifting retention times.

2. Chromatographic Separation (Critical):
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Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, HP-5MS).

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

Oven Program:

Start: 60°C (Hold 2 min)

Ramp: 5°C/min to 200°C (Slow ramp essential for isomer resolution).

Ramp: 20°C/min to 300°C.

3. Mass Spectrometry Parameters:

Source Temp: 230°C. (Too high promotes excessive fragmentation, erasing the already weak

molecular ion).

Scan Range:

35–350.

Threshold: Set low to capture low-abundance molecular ions (

184).

4. Retention Index Calculation (The Validator):

Inject a

n-alkane standard mix under identical conditions.

Calculate Kovats Index (

) for the unknown peak:

Where

is the carbon number of the alkane eluting before, and

is the alkane eluting after.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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